

# (R,S)-AM1241 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (R,S)-AM1241

Cat. No.: B1664817

[Get Quote](#)

An In-Depth Technical Guide to **(R,S)-AM1241**: A Protean Ligand of the Cannabinoid CB2 Receptor

## Introduction

**(R,S)-AM1241**, an aminoalkylindole derivative, has emerged as a pivotal research tool in the study of the cannabinoid type 2 (CB2) receptor. Initially classified as a CB2-selective agonist, its demonstrated analgesic efficacy in animal models of neuropathic and inflammatory pain positioned the CB2 receptor as a promising therapeutic target, distinct from the psychoactive effects associated with the CB1 receptor.<sup>[1][2][3]</sup> However, subsequent in-depth characterization has unveiled a complex and nuanced pharmacological profile. **(R,S)-AM1241** is now understood to be a "protean agonist," a ligand whose functional output—be it agonism, neutral antagonism, or inverse agonism—is highly dependent on the specific experimental conditions, such as the assay system and receptor expression levels.<sup>[1][4][5]</sup> This guide provides a comprehensive technical overview of **(R,S)-AM1241**, its chemical properties, its multifaceted pharmacology, the distinct roles of its enantiomers, and detailed experimental protocols for its characterization, aimed at researchers and drug development professionals in the cannabinoid field.

## Chemical and Physical Properties

**(R,S)-AM1241** is a racemic mixture. Its fundamental chemical and physical identifiers are crucial for experimental design and interpretation.

| Property          | Value                                                                            | Source(s) |
|-------------------|----------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2-iodo-5-nitrophenyl)-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone | [5][6]    |
| Synonyms          | (R,S)-3-(2-Iodo-5-nitrobenzoyl)-1-(1-methyl-2-piperidinylmethyl)-1H-indole       |           |
| CAS Number        | 444912-48-5                                                                      | [5][7]    |
| Molecular Formula | C <sub>22</sub> H <sub>22</sub> IN <sub>3</sub> O <sub>3</sub>                   | [1][5]    |
| Molecular Weight  | 503.33 g/mol                                                                     | [6]       |
| Appearance        | Yellow powder / solid                                                            | [1][8]    |
| Solubility        | Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml)                | [5]       |

The image you are requesting does not exist or is no longer available.

imgur.com

Chemical Structure:

## Synthesis Overview

The synthesis of racemic AM1241 involves a two-step process. Briefly, the indole nucleus is first acylated using 2-iodo-5-nitrobenzoyl chloride. This is followed by N-alkylation with the mesylate derived from (1-methylpiperidin-2-yl)methanol to yield the final racemic product, **(R,S)-AM1241**.<sup>[1]</sup>

# Core Pharmacology: A Tale of Protean Agonism and Stereoselectivity

The pharmacological identity of **(R,S)-AM1241** is not static; it is a function of the biological environment. This section dissects its binding characteristics and the context-dependent functional activity that defines it as a protean agonist.

## Binding Affinity and CB2 Receptor Selectivity

**(R,S)-AM1241** demonstrates a clear preference for the CB2 receptor over the CB1 receptor. This selectivity is a cornerstone of its utility in isolating CB2-mediated effects and avoiding the central nervous system (CNS) effects associated with CB1 activation.<sup>[3][9]</sup> The binding affinity, however, is significantly influenced by stereochemistry and the species from which the receptor originates.

| Compound     | Receptor  | K <sub>i</sub> (nM) | Selectivity (CB1/CB2) | Source(s)  |
|--------------|-----------|---------------------|-----------------------|------------|
| (R,S)-AM1241 | Human CB2 | 3.4 - 7.1           | ~80-fold              | [5][7][10] |
| Human CB1    | 280 - 580 | [3][5]              |                       |            |
| (R)-AM1241   | Human CB2 | 15                  | >330-fold             | [11]       |
| Human CB1    | ~5000     | [11]                |                       |            |
| Rat CB2      | 16        | [12]                |                       |            |
| Mouse CB2    | 15        | [12]                |                       |            |
| (S)-AM1241   | Human CB2 | 620                 | >16-fold              | [12]       |
| Human CB1    | >10000    | [12]                |                       |            |
| Rat CB2      | 890       | [12]                |                       |            |
| Mouse CB2    | 600       | [12]                |                       |            |

Insight: The (R)-enantiomer possesses a dramatically higher binding affinity for the CB2 receptor (over 40-fold) compared to the (S)-enantiomer across all tested species.<sup>[12][13]</sup> This

observation is critical, as it implies that in binding assays, the pharmacological profile of the racemic mixture is predominantly reflective of the (R)-enantiomer's interaction with the receptor.

## Functional Activity: The Protean Agonist Profile

The most complex aspect of AM1241's pharmacology is its functional activity. It can act as a partial agonist, a neutral antagonist, or even an inverse agonist depending on the specific assay and its parameters.[\[1\]](#)[\[4\]](#)[\[5\]](#)

- Partial Agonism: In assays measuring the activation of Extracellular signal-Regulated Kinase (ERK, or MAP Kinase), **(R,S)-AM1241** consistently behaves as a partial agonist.[\[1\]](#)[\[4\]](#)
- Neutral Antagonism: In high-throughput screening assays like the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures intracellular  $\text{Ca}^{2+}$  mobilization, **(R,S)-AM1241** acts as a neutral antagonist, blocking the effects of a known agonist.[\[1\]](#)[\[4\]](#)
- Condition-Dependent Agonism/Antagonism: In cyclic AMP (cAMP) functional assays, its activity is dependent on the level of adenylyl cyclase stimulation. At high concentrations of the stimulator forskolin, AM1241 acts as a neutral antagonist. However, at lower forskolin concentrations, it exhibits partial agonist activity.[\[1\]](#)[\[4\]](#)

This phenomenon suggests that the functional efficacy of AM1241 may depend on the level of constitutive activity of the CB2 receptor in a given system.[\[1\]](#)[\[4\]](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive Effects of Racemic AM1241 and Its Chirally Synthesized Enantiomers: Lack of Dependence upon Opioid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Substance Details AM-1241 [unodc.org]
- 7. apexbt.com [apexbt.com]
- 8. AM-1241 CAS#: 444912-48-5 [m.chemicalbook.com]
- 9. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R,S)-AM1241 chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664817#r-s-am1241-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1664817#r-s-am1241-chemical-structure-and-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)